Cas no 69006-89-9 (2-(3-Bromophenyl)butanedioic Acid)
2-(3-Bromophenyl)butanedioic Acid Chemical and Physical Properties
Names and Identifiers
-
- Butanedioic acid,2-(3-bromophenyl)-
- 2-(3-Bromophenyl)butanedioic Acid
- (3-Bromophenyl)succinic acid
- 2-(3-Bromo-phenyl)-succinic acid
- 69006-89-9
- A836308
- CS-0005246
- AKOS015834584
- SB38336
- 2-(3-bromophenyl)succinicacid
- DTXSID60498227
- AMY5003
- 2,2-(p-tolylimino)diethanol
- 2-(3-Bromophenyl)-butanedioic acid
- FT-0677522
- 2-(3-bromophenyl)succinic acid
- EN300-204686
- NS-04408
- MFCD06656574
-
- MDL: MFCD06656574
- Inchi: 1S/C10H9BrO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
- InChI Key: JRITXMRVPIRIAY-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C(=O)O)CC(=O)O
Computed Properties
- Exact Mass: 271.96800
- Monoisotopic Mass: 271.96842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- PSA: 74.60000
- LogP: 2.09200
2-(3-Bromophenyl)butanedioic Acid Customs Data
- HS CODE:2917399090
- Customs Data:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-(3-Bromophenyl)butanedioic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0192-1g |
2-(3-Bromo-phenyl)-succinic acid |
69006-89-9 | 96% | 1g |
1017.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0192-5g |
2-(3-Bromo-phenyl)-succinic acid |
69006-89-9 | 96% | 5g |
4070.6CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0192-25g |
2-(3-Bromo-phenyl)-succinic acid |
69006-89-9 | 96% | 25g |
15943.2CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0192-500mg |
2-(3-Bromo-phenyl)-succinic acid |
69006-89-9 | 96% | 500mg |
831.08CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0192-250mg |
2-(3-Bromo-phenyl)-succinic acid |
69006-89-9 | 96% | 250mg |
746.28CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0192-100mg |
2-(3-Bromo-phenyl)-succinic acid |
69006-89-9 | 96% | 100mg |
661.47CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016639-1g |
(3-Bromophenyl)succinic acid |
69006-89-9 | 98% | 1g |
2014CNY | 2021-05-07 | |
| Alichem | A019119621-5g |
2-(3-Bromophenyl)succinic acid |
69006-89-9 | 95% | 5g |
$573.52 | 2023-09-01 | |
| Alichem | A019119621-10g |
2-(3-Bromophenyl)succinic acid |
69006-89-9 | 95% | 10g |
$779.88 | 2023-09-01 | |
| Alichem | A019119621-25g |
2-(3-Bromophenyl)succinic acid |
69006-89-9 | 95% | 25g |
$1313.20 | 2023-09-01 |
2-(3-Bromophenyl)butanedioic Acid Suppliers
2-(3-Bromophenyl)butanedioic Acid Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-(3-Bromophenyl)butanedioic Acid
Comprehensive Overview of 2-(3-Bromophenyl)butanedioic Acid (CAS No. 69006-89-9): Properties, Applications, and Industry Insights
2-(3-Bromophenyl)butanedioic Acid (CAS No. 69006-89-9) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique structural properties. This brominated derivative of succinic acid features a phenyl ring substituted at the 3-position with a bromine atom, making it a valuable intermediate in synthetic chemistry. Researchers increasingly focus on its role in drug discovery, particularly for designing small-molecule inhibitors and biologically active compounds.
The compound's molecular formula C10H9BrO4 and molecular weight 273.08 g/mol position it as a versatile building block. Recent studies highlight its potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) analogs, aligning with the growing demand for targeted therapeutics. The carboxylic acid functional groups enable diverse derivatization pathways, a feature frequently explored in medicinal chemistry optimization projects.
From a synthesis perspective, 2-(3-Bromophenyl)butanedioic Acid serves as a precursor for chiral auxiliaries and ligand synthesis. Its bromine substituent facilitates cross-coupling reactions, particularly in palladium-catalyzed processes like Suzuki-Miyaura couplings. This responsiveness to catalytic transformations makes it valuable for constructing complex molecular architectures – a key requirement in modern organic synthesis methodologies.
Analytical characterization of CAS 69006-89-9 typically involves HPLC purification (>98% purity) and verification through NMR spectroscopy (1H/13C) and mass spectrometry. The compound exhibits melting point stability between 160-165°C, with solubility profiles favoring polar aprotic solvents like DMSO or DMF. These physicochemical properties are crucial for researchers evaluating its formulation compatibility in various applications.
Industry trends show rising interest in 2-(3-Bromophenyl)butanedioic Acid for bioconjugation applications. Its dual carboxyl groups enable efficient peptide coupling via carbodiimide chemistry, supporting development of drug-delivery systems and biomaterials functionalization. This aligns with the broader biopharmaceutical sector's focus on targeted drug modalities and precision medicine approaches.
Environmental and green chemistry considerations have prompted investigations into sustainable synthesis routes for 69006-89-9. Recent patents describe catalytic bromination methods reducing halogen waste, addressing the pharmaceutical industry's green chemistry metrics requirements. Such innovations enhance the compound's process sustainability profile while maintaining cost-effectiveness in large-scale production.
From a market dynamics perspective, demand for 2-(3-Bromophenyl)butanedioic Acid correlates with growth in contract research organizations (CROs) and custom synthesis services. Analytical databases indicate increasing literature citations and patent filings referencing this compound, particularly in kinase inhibitor development and metallopharmaceutical research areas.
Quality control protocols for CAS 69006-89-9 emphasize residual solvent analysis and heavy metal screening to meet pharmaceutical-grade standards. These quality assurance measures ensure reliability in high-throughput screening applications where compound purity directly impacts biological assay outcomes. Current Good Manufacturing Practice (cGMP) adaptations further support its use in preclinical development pipelines.
Emerging applications explore the compound's potential in material science, particularly as a monomer for functional polymers. The aromatic bromine moiety enables polymer crosslinking while the diacid structure contributes to thermal stability – properties valuable for advanced material engineering. This diversification beyond life science applications demonstrates the compound's multidisciplinary utility.
Future research directions for 2-(3-Bromophenyl)butanedioic Acid may focus on computational modeling of its molecular interactions and structure-activity relationships. The integration of AI-assisted drug design platforms could accelerate discovery of novel derivatives with optimized pharmacokinetic properties. Such developments would align with the pharmaceutical industry 4.0 transformation leveraging digital chemistry tools.
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